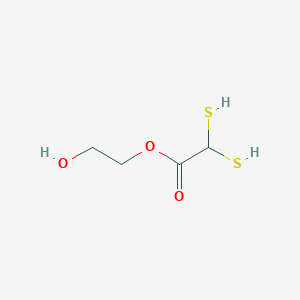
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound with the molecular formula C8H5BrO3. It is a brominated derivative of benzodioxin, a class of compounds known for their diverse chemical properties and applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one typically involves the bromination of 2,4-dihydro-1,3-benzodioxin-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the original compound, such as carboxylic acids or ketones.
Reduction Reactions: Products include the hydrogenated derivative of the original compound.
科学研究应用
6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxin ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
6-Bromo-2,3-dihydro-1,4-benzodioxin: A closely related compound with a similar structure but different reactivity and applications.
2,4-Dihydro-1,3-benzodioxin-2-one: The non-brominated parent compound, which serves as a precursor for the synthesis of 6-Bromo-2,4-dihydro-1,3-benzodioxin-2-one.
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride:
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H5BrO3 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC 名称 |
6-bromo-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-3H,4H2 |
InChI 键 |
MLJRPWYJBYEIHN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)OC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



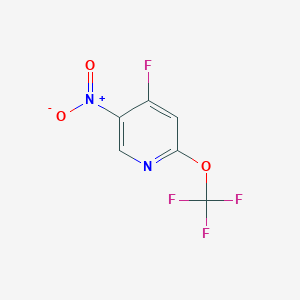
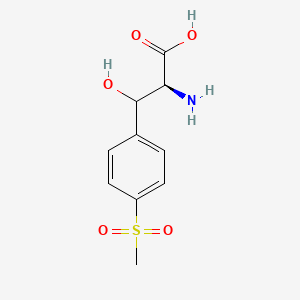
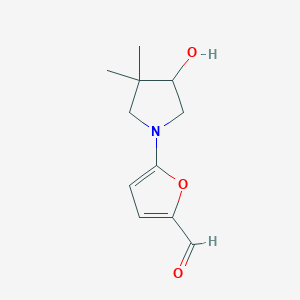
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
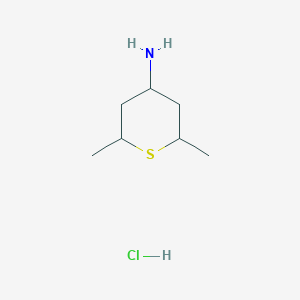
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

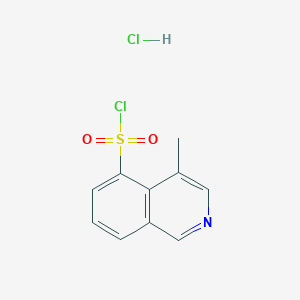
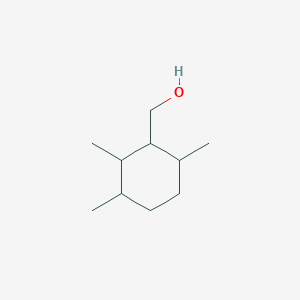
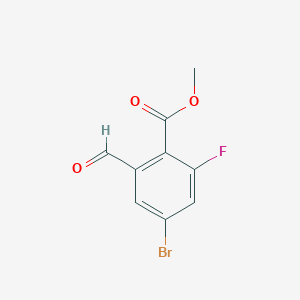
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
